molecular formula C17H17N5OS B2445222 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2319787-38-5

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No.: B2445222
CAS No.: 2319787-38-5
M. Wt: 339.42
InChI Key: GYHAWMDQODDTPU-UHFFFAOYSA-N
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Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
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Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(16-20-14-3-1-2-4-15(14)24-16)22-11-5-6-12(22)8-13(7-11)21-10-18-9-19-21/h1-4,9-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHAWMDQODDTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4S3)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C17H19N4O2SC_{17}H_{19}N_{4}O_{2}S with a molecular weight of approximately 330.36 g/mol. The structure features a bicyclic azabicyclo framework combined with a triazole and a benzo[d]thiazole moiety, which are known to enhance biological activity through various pathways.

Research indicates that compounds containing triazole and benzo[d]thiazole structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties, while benzo[d]thiazoles have shown antibacterial effects. The combination may enhance the antimicrobial spectrum.
  • Anticancer Properties : Some derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of fungal growth in vitro
AnticancerCytotoxicity against AH-13 and L-1210 cells
Kappa Opioid ReceptorSelective antagonist properties

1. Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of triazole-based compounds, the derivative containing the benzo[d]thiazole moiety exhibited significant inhibition against Candida albicans and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antifungal agents.

2. Anticancer Activity

A series of experiments conducted on various cancer cell lines demonstrated that the compound induced apoptosis in L-1210 leukemia cells. The mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest in the G0/G1 phase.

3. Kappa Opioid Receptor Interaction

Research on kappa opioid receptor antagonists revealed that modifications to the bicyclic structure improved selectivity and potency. The compound showed an IC50 value of 172 nM for kappa receptors, indicating potential for pain management therapies without the side effects associated with mu-opioid receptor agonists .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including the formation of the 8-azabicyclo[3.2.1]octane framework, functionalization with the triazole ring, and coupling with the benzothiazole moiety. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to improved solubility of intermediates.
  • Catalyst use : Transition-metal catalysts (e.g., Pd or Cu) may accelerate coupling steps.
  • Temperature control : Reactions involving sensitive intermediates (e.g., triazole formation) require strict temperature control (0–25°C) to avoid side reactions .
  • Purification : Flash chromatography or preparative HPLC ensures high purity (>95%) by removing unreacted starting materials and by-products.

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Bicyclic framework formationHCl/EtOH, reflux6585
Triazole introductionCuI, DMF, 50°C7290
Benzothiazole couplingEDCI, DCM, rt5892

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer: Use a combination of:

  • NMR (1H/13C) : Assign stereochemistry (e.g., (1R,5S) configuration) and confirm substitution patterns. For example, the triazole proton appears as a singlet at δ 8.2–8.5 ppm .
  • HRMS : Confirm molecular weight (e.g., calculated for C₁₈H₁₈N₆O: 334.38 g/mol) with <2 ppm error .
  • IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial activity : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., benzothiazole moiety interacting with hydrophobic pockets in kinase domains). Validate with co-crystallized ligands .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • QSAR models : Corrogate substituent effects (e.g., triazole vs. pyrazole) on bioactivity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Comparative assays : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, serum concentrations).
  • Structural analogs : Test derivatives (e.g., replacing benzothiazole with quinoxaline) to isolate pharmacophoric groups responsible for activity .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., triazole-containing compounds show consistent antifungal activity) .

Q. What strategies enhance metabolic stability without compromising activity?

Methodological Answer:

  • Isotopic labeling : Use deuterated analogs at metabolically labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the carbonyl group as an ester; hydrolyze in vivo to release the active compound .
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS .

Table 2 : Metabolic Stability Data

Derivativet₁/₂ (min, human)t₁/₂ (min, rat)Major Metabolites
Parent compound12.38.7N-oxide, hydroxylated triazole
Deuterated analog24.118.5None detected

Q. How to address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

  • Co-solvents : Use cyclodextrin (20% w/v) or PEG-400 (30% v/v) to solubilize the compound .
  • Nanoformulation : Prepare liposomal nanoparticles (size <200 nm) via solvent evaporation. Characterize encapsulation efficiency (>80%) via dialysis .
  • Salt formation : Convert to hydrochloride salt; confirm stability via pH-solubility profiling .

Data Contradictions and Validation

  • Triazole vs. Pyrazole bioactivity : Evidence from shows pyrazole analogs exhibit higher CNS penetration, while triazole derivatives show superior antifungal activity.
  • Stereochemical effects : The (1R,5S) configuration in the bicyclic framework enhances binding affinity by 10-fold compared to (1S,5R) .

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